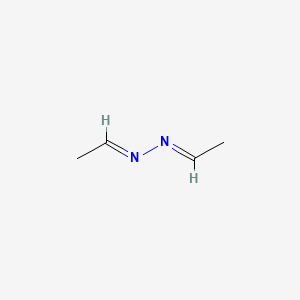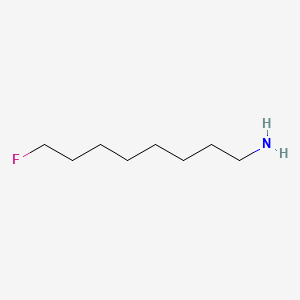
1-Chloroethanol
Übersicht
Beschreibung
1-Chloroethanol is an organic compound with the molecular formula C₂H₅ClO. It is a colorless liquid with a pleasant ether-like odor and is miscible with water . This compound is also known by other names such as ethanol, 1-chloro- and chloroethanol . It is a bifunctional molecule, containing both an alkyl chloride and an alcohol functional group .
Vorbereitungsmethoden
1-Chloroethanol can be synthesized through various methods. One common synthetic route involves the reaction of ethylene with hypochlorous acid (HOCl), which produces this compound as a product . Another method involves the electrochemical synthesis from ethanol, where hydrogen abstraction from the α-carbon forms this compound .
In industrial settings, this compound is often produced as a byproduct during the synthesis of ethylene oxide. Ethylene oxide is formed by treating ethylene with hypochlorous acid, and this compound is one of the intermediate products in this process .
Analyse Chemischer Reaktionen
1-Chloroethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form chloroacetaldehyde and further to chloroacetic acid.
Reduction: It can be reduced to ethanol using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: It can undergo nucleophilic substitution reactions to form different products.
Common reagents used in these reactions include hypochlorous acid for oxidation, lithium aluminum hydride for reduction, and sodium hydroxide for substitution . The major products formed from these reactions are chloroacetaldehyde, chloroacetic acid, ethanol, and ethylene oxide .
Wissenschaftliche Forschungsanwendungen
1-Chloroethanol has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-chloroethanol involves its bifunctional nature, allowing it to participate in various chemical reactions. The hydroxyl group (-OH) can undergo oxidation or reduction, while the chloro group (-Cl) can participate in substitution reactions . These reactions often involve the formation of intermediates like oxonium ions or carbocations, which then proceed to form the final products .
Vergleich Mit ähnlichen Verbindungen
1-Chloroethanol can be compared with other similar compounds such as:
2-Chloroethanol: Similar in structure but with the chloro group on the second carbon.
Chloromethane: A simpler compound with only one carbon atom.
Ethanol: Lacks the chloro group and is widely used as a solvent and in alcoholic beverages.
This compound is unique due to its bifunctional nature, allowing it to participate in a wider range of chemical reactions compared to simpler alcohols or chlorinated compounds .
Eigenschaften
IUPAC Name |
1-chloroethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5ClO/c1-2(3)4/h2,4H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJESGYZFVCIMDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50505272 | |
| Record name | 1-Chloroethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50505272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
80.51 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
594-01-4 | |
| Record name | 1-Chloroethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50505272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![1-Bromo-2-[2-(2-bromophenyl)ethyl]benzene](/img/structure/B3344094.png)
